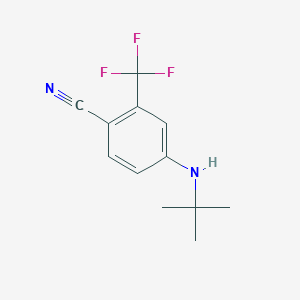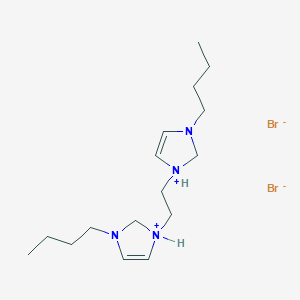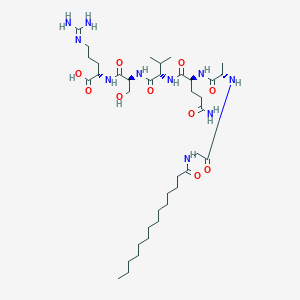![molecular formula C13H21N3O2 B12535034 N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide CAS No. 652139-70-3](/img/structure/B12535034.png)
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide is a synthetic organic compound with a complex structure It is characterized by the presence of an aminophenyl group, a dimethylaminoethyl group, and a methoxyacetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminophenyl Intermediate: The synthesis begins with the preparation of the 4-aminophenyl intermediate. This can be achieved through nitration of aniline, followed by reduction of the nitro group to an amino group.
Introduction of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This can be accomplished through a nucleophilic substitution reaction, where the aminophenyl intermediate reacts with a suitable alkylating agent, such as 2-chloro-N,N-dimethylethylamine.
Formation of the Methoxyacetamide Group: The final step involves the introduction of the methoxyacetamide group. This can be achieved through an acylation reaction, where the intermediate from the previous step reacts with methoxyacetyl chloride under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems.
化学反应分析
Types of Reactions
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
科学研究应用
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and receptor binding. It is also used in the development of fluorescent probes for imaging studies.
Medicine: The compound has potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent. It is also being investigated for its potential use in cancer treatment.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. It is also used as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
相似化合物的比较
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]-acetamide: This compound lacks the methoxy group, which may affect its chemical properties and biological activity.
N-(4-Aminophenyl)-N-[2-(ethylamino)ethyl]-2-methoxyacetamide: This compound has an ethylamino group instead of a dimethylamino group, which may influence its reactivity and interactions with molecular targets.
属性
CAS 编号 |
652139-70-3 |
|---|---|
分子式 |
C13H21N3O2 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H21N3O2/c1-15(2)8-9-16(13(17)10-18-3)12-6-4-11(14)5-7-12/h4-7H,8-10,14H2,1-3H3 |
InChI 键 |
DBKRBMZKBZYJRA-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(C1=CC=C(C=C1)N)C(=O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl morpholine-4-carboxylate](/img/structure/B12534973.png)
![2-(4'-Methyl-[1,1'-biphenyl]-2-yl)pyrimidine](/img/structure/B12534976.png)
![(5S,7S)-7-[(Benzyloxy)amino]tridec-11-en-5-ol](/img/structure/B12534988.png)
![Methyl 3-[3-hydroxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12534989.png)

![Benzonitrile, 5-[ethyl(2-methyl-2-propenyl)amino]-2-nitro-](/img/structure/B12534997.png)
![L-Phenylalanine, (4R)-1-[(3-cyanophenyl)sulfonyl]-4-(cyclobutylamino)-L-prolyl-4-[[(3,5-dichloro-4-pyridinyl)carbonyl]amino]-, ethyl ester](/img/structure/B12534998.png)





![2-(2,4-Dichlorophenyl)-1-[4-(diethylamino)phenyl]-2-hydroxyethan-1-one](/img/structure/B12535033.png)
